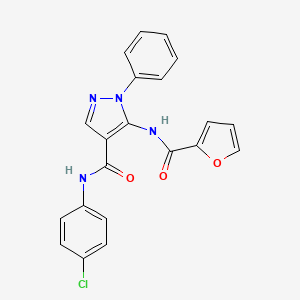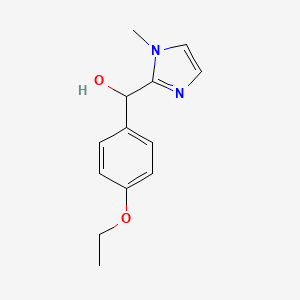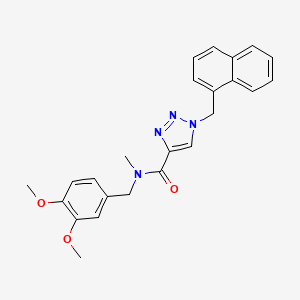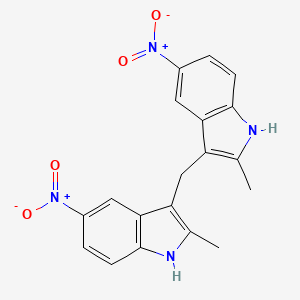![molecular formula C16H26N2O B4977581 (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine, also known as MPP+, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPP+ is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
作用機序
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ enters dopaminergic neurons through the dopamine transporter (DAT) and is concentrated in the mitochondria. Once inside the mitochondria, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death. The selective toxicity of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ for dopaminergic neurons is thought to be due to the high expression of DAT in these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ are well-characterized. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS production. This ultimately leads to cell death, particularly in dopaminergic neurons. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has also been shown to cause oxidative stress, inflammation, and apoptosis in various cell types.
実験室実験の利点と制限
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its selective toxicity for dopaminergic neurons makes it a useful model for studying the underlying mechanisms of Parkinson's disease. However, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is a potent neurotoxin that can be hazardous to handle and requires careful handling and disposal. Additionally, the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in animal models of Parkinson's disease has been criticized for not accurately reflecting the pathology of the human disease.
将来の方向性
There are many future directions for research on (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide, as it has been shown to be effective against certain insect pests. However, the potential environmental and health risks associated with the use of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ as a pesticide must be carefully considered.
合成法
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ can be synthesized through the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ in the brain. MPTP is oxidized by monoamine oxidase-B (MAO-B) to form (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+, which then enters dopaminergic neurons through the dopamine transporter (DAT). Once inside the neuron, (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ is concentrated in the mitochondria and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
科学的研究の応用
(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ has been widely used in scientific research as a tool for studying Parkinson's disease and other neurodegenerative disorders. (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ selectively damages dopaminergic neurons in the brain, mimicking the pathology of Parkinson's disease. By studying the effects of (1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine+ on dopaminergic neurons, researchers can gain insights into the underlying mechanisms of Parkinson's disease and develop new treatments for the disorder.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(7-8-16-5-3-2-4-6-16)17-9-10-18-11-13-19-14-12-18/h2-6,15,17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIKYAOFZNMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)


![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)
![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)



![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)